tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate
Description
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate is a tertiary amine-containing ester characterized by a dimethylaminoethylamino side chain and a bulky tert-butyl ester group. This compound is structurally designed to balance lipophilicity (via the tert-butyl group) and basicity (via the dimethylamino moiety), making it relevant in medicinal chemistry for drug delivery, prodrug design, or as an intermediate in synthesizing bioactive molecules. Its molecular formula is C₁₁H₂₃N₂O₂, with a molecular weight of 215.31 g/mol (estimated).
Properties
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)6-7-12-8-9-13(4)5/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISDLUYBBZBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(dimethylamino)ethylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it a versatile building block for chemists.
Biology
- Enzyme Modulation : The compound has been investigated for its potential role in modulating enzyme activities. Its dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity and potentially affecting metabolic pathways.
- Receptor Interactions : It may also interact with specific receptors, influencing cellular responses and signaling pathways. This aspect is crucial for understanding its biological activity and potential therapeutic applications.
Medicine
- Drug Development : The compound's unique structural features have prompted exploration into its therapeutic effects. It serves as a building block for developing new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals that require specific properties derived from its unique structure.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethylamino moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in signaling pathways by binding to specific receptors and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related compounds, highlighting differences in substituents, ester groups, and functional moieties:
Key Differences in Physicochemical Properties
- Lipophilicity: The tert-butyl ester confers higher lipophilicity compared to ethyl esters (e.g., Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate), which may improve blood-brain barrier penetration .
- Solubility: Morpholinyl derivatives (e.g., tert-Butyl 3-[(2-morpholin-4-ylethyl)amino]propanoate) exhibit better aqueous solubility due to the oxygen atom in the morpholine ring .
- Stability: Carbamate analogues (e.g., tert-Butyl N-[2-(dimethylamino)ethyl]carbamate) resist hydrolysis better than esters, making them suitable for oral drug formulations .
Drug Delivery Systems
- The tert-butyl group in this compound enhances cell membrane permeability, as demonstrated in prodrug studies for antiviral agents .
- Morpholinyl analogues are preferred in water-soluble formulations for intravenous administration .
Stability Studies
- Ethyl esters (e.g., Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate) hydrolyze 3x faster than tert-butyl esters in simulated gastric fluid, limiting their oral bioavailability .
Biological Activity
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate, with the chemical formula and a molecular weight of 245.36 g/mol, is a synthetic compound notable for its diverse applications in biological research and potential therapeutic uses. Its unique structural features, including the tert-butyl ester group and the dimethylaminoethylamino moiety, contribute to its biological activity through interactions with various molecular targets such as enzymes and receptors.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, influencing their activity and cellular signaling pathways. The dimethylaminoethylamino group facilitates the formation of hydrogen bonds and electrostatic interactions, which are crucial for modulating enzyme activities and participating in receptor-mediated signaling.
- Enzyme Interaction : The compound can bind to active sites of enzymes, potentially altering their catalytic efficiency. This interaction may lead to either inhibition or activation of enzymatic pathways.
- Receptor Binding : By engaging with specific receptors, this compound can influence cellular responses, which may have implications in drug design aimed at various diseases.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Modulation : Research indicated that this compound effectively modulated the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
- Receptor Interaction Analysis : In vitro studies demonstrated that this compound could bind to neurotransmitter receptors, influencing neuronal signaling pathways relevant to conditions like depression and anxiety .
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs of this compound along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate | Contains diethylamine, affecting reactivity and solubility. | |
| Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-(methylamino)propanoate | Smaller molecular size; different reactivity due to methyl groups. | |
| tert-Butyl 3-{[2-(diisopropylamino)ethyl]amino}propanoate | Contains diisopropylamine, impacting steric hindrance and biological activity. |
Research Findings
Recent findings indicate that the compound's interactions can lead to significant biological effects:
- Neuroprotective Properties : In animal models, compounds structurally related to this compound have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
- Potential for Drug Development : The ability of this compound to modulate receptor activity positions it as a candidate for developing new pharmacological agents targeting various neurological and metabolic conditions .
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate?
- Synthesis Steps : The compound is typically synthesized via multi-step reactions involving amine protection (e.g., tert-butoxycarbonyl (Boc) groups) and nucleophilic substitution. Critical steps include coupling the dimethylaminoethylamine moiety to the propanoate backbone under controlled conditions (temperature: 0–25°C; solvents: DCM or THF) .
- Analytical Methods : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural identity and purity. IR spectroscopy verifies functional groups like ester carbonyls (∼1720 cm⁻¹) .
Q. What storage conditions are recommended to ensure compound stability?
- Store below -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or tertiary amine oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Q. How does the compound’s structure influence its solubility and reactivity?
- The tertiary amine (dimethylaminoethyl group) enhances water solubility at acidic pH, while the tert-butyl ester increases lipophilicity. The β-amino ester motif is prone to hydrolysis under basic conditions, necessitating pH-controlled environments during experiments .
Advanced Research Questions
Q. How can conflicting NMR data during synthesis be resolved?
- Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from residual solvents, diastereomer formation, or rotameric equilibria. Use deuterated solvents (e.g., DMSO-d₆) for clarity, and perform variable-temperature NMR to distinguish dynamic effects. Cross-validate with 2D NMR (COSY, HSQC) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent Optimization : Replace THF with acetonitrile to reduce side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Temperature Control : Gradual warming (0°C → room temperature) minimizes exothermic side reactions.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity batches .
Q. How can computational modeling predict the compound’s pharmacological interactions?
- Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors). Pharmacophore models identify critical interactions (e.g., hydrogen bonding with the tertiary amine) .
Q. What structural analogs exhibit improved biological activity?
- Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate : Longer alkyl chain enhances membrane permeability.
- Methyl 3-(dimethylamino)propanoate : Reduced steric hindrance improves enzymatic recognition.
- Ethyl 2-amino-3-(dimethylamino)propanoate : Positional isomerism alters target specificity .
Q. How do chiral centers in analogs affect enantioselective synthesis?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) control stereochemistry. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
